Fraxinellone

Beschreibung

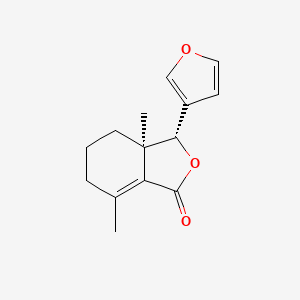

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYAFLHHHZVPRN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951450 | |

| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28808-62-0 | |

| Record name | Fraxinellone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28808-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxinellone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028808620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fraxinellone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXINELLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HP328XN7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fraxinellone: A Technical Guide to its Natural Sources, Isolation from Dictamnus dasycarpus, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone is a degraded limonoid, a type of natural product, that has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] Isolated primarily from the root bark of Dictamnus dasycarpus, a plant used in traditional Chinese medicine, this compound has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification from Dictamnus dasycarpus, and a summary of its known signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams.

Natural Sources of this compound

This compound is predominantly isolated from plants of the Rutaceae family, commonly known as the citrus family. The most well-documented and primary source is the root bark of Dictamnus dasycarpus Turcz.[1][2][4][5] This perennial herb has been a staple in traditional Chinese medicine for treating various ailments.[4][6] While Dictamnus dasycarpus is the most cited source, this compound has also been identified in other species within the Dictamnus genus and plants from the Meliaceae family.[7][8][9]

Isolation and Purification of this compound from Dictamnus dasycarpus

The extraction and purification of this compound from the root bark of Dictamnus dasycarpus can be achieved through various methods, ranging from traditional column chromatography to more advanced techniques like supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC).

Experimental Protocols

Method 1: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

This method offers a rapid, one-step separation with high purity and recovery.[4][6]

-

Plant Material Preparation: Air-dried root bark of Dictamnus dasycarpus is ground into a powder.[6]

-

Supercritical Fluid Extraction (SFE):

-

500 g of the ground root bark is placed into a 1 L extraction vessel.[6]

-

The material undergoes static extraction for 1 hour, followed by 6.5 hours of dynamic extraction.[6]

-

Extraction is performed under a pressure of 30 MPa and a temperature of 45°C.[6]

-

The flow rate of the carbon dioxide supercritical fluid is set to 2 L/min.[6]

-

The extract is collected in a separation vessel, yielding a crude extract for further purification.[6]

-

-

High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

A two-phase solvent system is prepared, composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.8:1.3:0.9.[4][6] The mixture is equilibrated in a separation funnel, and the two phases are separated before use. The upper organic phase serves as the stationary phase, and the lower aqueous phase is the mobile phase.[6]

-

The crude extract is dissolved in a 1:1 mixture of the organic and aqueous phases to prepare the sample solution.[6]

-

The HSCCC multilayer coiled column is first filled entirely with the stationary phase (upper phase).[6]

-

The mobile phase (lower phase) is then pumped into the column at a flow rate of 2.0 mL/min while the column is rotated at 800 rpm.[6]

-

After the system reaches hydrodynamic equilibrium, the sample solution is injected.

-

The effluent from the column is continuously monitored, and fractions are collected.

-

The collected fractions are analyzed by HPLC to identify those containing pure this compound.[4]

-

Method 2: Conventional Silica Gel Column Chromatography

This is a more traditional, multi-step method for isolating this compound.[6]

-

Extraction: A crude extract is obtained, typically using a method like SFE as described above, or through solvent extraction with methanol or ethanol.[8]

-

Silica Gel Column Chromatography:

-

10 g of the SFE crude extract is loaded onto a silica gel column.[6]

-

The column is eluted with a gradient of petroleum ether-ethyl acetate, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 5:1, 4:1, 3:1, 2:1, 3:2, 1:1, 1:2).[6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) and HPLC.[6]

-

The fraction eluted with a 5:1 petroleum ether-ethyl acetate mixture, which contains this compound, is collected.[6]

-

This fraction is then subjected to repeated column chromatography on silica gel with the same solvent system to afford purified this compound.[6]

-

Data Presentation: Yield and Purity

The following table summarizes the quantitative data from the different isolation methods.

| Method | Starting Material | Yield of this compound | Purity | Reference |

| SFE-HSCCC | 1.0 g of SFE crude extract | 83 mg | 99.0% (by HPLC) | [4] |

| Conventional Silica Gel Column | 10 g of SFE crude extract | 310 mg | Not specified, requires multiple steps | [6] |

Data Presentation: Spectroscopic Data for this compound

The structure of this compound is confirmed using various spectroscopic methods.[4]

| Spectroscopic Technique | Key Data Points | Reference |

| IR (Infrared Spectroscopy) | νmax (cm⁻¹): 2932, 1743, 1672, 1204, 1161, 1135, 1023, 977, 950, 871, 814, 747, 607 | [4] |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Data confirms the presence of characteristic protons of the this compound structure. | [4] |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Data confirms the presence of characteristic carbons of the this compound structure. | [4] |

| ESI-MS (Electrospray Ionization Mass Spectrometry) | Confirms the molecular weight of this compound (232.27 g/mol ). | [4] |

Visualization: Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Dictamnus dasycarpus.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being a significant area of research. It has been shown to inhibit cancer cell proliferation and angiogenesis by modulating key signaling pathways.[2][3]

Inhibition of PD-L1 Expression in Cancer

This compound has been identified as an inhibitor of Programmed Death-Ligand 1 (PD-L1), a crucial protein in tumor immune escape.[2][3][5] It achieves this by downregulating the STAT3 and HIF-1α signaling pathways.[2][3]

-

STAT3 Pathway: this compound inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by interfering with the JAK1, JAK2, and Src pathways.[3][10]

-

HIF-1α Pathway: It reduces the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α) protein via the mTOR/p70S6K/eIF4E and MAPK pathways.[3][10]

The cooperative reduction of STAT3 and HIF-1α by this compound leads to the suppression of PD-L1 expression, which in turn inhibits cancer cell proliferation and angiogenesis.[2][3][10]

Neuroprotective Effects and the Nrf2/Keap1 Pathway

Recent studies have shown that this compound and its analogs exhibit neuroprotective activity against excitotoxicity and oxidative stress.[11][12] This protection is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway.[11]

-

Nrf2 Activation: A novel analog of this compound has been shown to be a potent activator of the Nrf2 pathway.[11]

-

Mechanism: In response to stressors, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus.[11]

-

Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the expression of genes involved in mitigating reactive oxygen species (ROS) and xenobiotic metabolism.[11]

Conclusion

This compound, a key bioactive compound from Dictamnus dasycarpus, presents a promising scaffold for drug development, particularly in the fields of oncology and neuroprotection. The methodologies for its isolation and purification are well-established, with modern techniques like SFE-HSCCC offering efficient and high-purity yields. A thorough understanding of its mechanisms of action, specifically its role in modulating the PD-L1, STAT3, HIF-1α, and Nrf2 pathways, is crucial for its future therapeutic applications. This guide provides a comprehensive technical foundation for researchers and drug development professionals working with this potent natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. Semi-Synthesis of C-Ring Cyclopropyl Analogues of this compound and Their Insecticidal Activity Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Products isolated from Dictamnus dasycarpus - BioCrick [biocrick.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Novel Analog of the Natural Product this compound Protects against Endogenous and Exogenous Neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Fraxinellone

Introduction

This compound, a degraded limonoid, is a natural product of significant interest within the scientific community, primarily isolated from plants of the Meliaceae and Rutaceae families, such as the root bark of Dictamnus dasycarpus[1][2]. Its intriguing chemical architecture and diverse biological activities, including neuroprotective, insecticidal, and anticancer properties, have made it a compelling target for chemical synthesis and pharmacological investigation[1][3][4]. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

This compound is a tetracyclic compound with the molecular formula C₁₄H₁₆O₃[5]. Its systematic IUPAC name is (3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one[6]. The molecule possesses two stereocenters, and its absolute configuration has been unequivocally determined through X-ray crystallographic analysis of its 9β-bromo derivative[7]. This analysis confirmed that this compound is a degraded limonoid[7]. The structure features a furan ring, a lactone ring, and a cyclohexene ring[7].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₃ | [5] |

| Molecular Weight | 232.27 g/mol | [5] |

| Melting Point | 116 °C | [8] |

| Appearance | Colorless to pale yellow crystalline solid | [5] |

| Solubility | Limited solubility in water; soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. | [5][9][10] |

| Log P | 2.5 | [11] |

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques. A summary of the available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.46 | s | |

| H-4' | 6.83 | d | 1.2 |

| H-5' | 7.60 | d | 1.6 |

| H-8 | 5.67 | s | |

| -COCH₂S- | 4.67–4.87 | m | |

| H-4, 10 | 2.13–2.26 | m | |

| H-5, 6 | 1.71–1.77 | m | |

| H-5, 6 | 1.55–1.61 | m | |

| H-11 | 0.86 | s |

(Data compiled from multiple sources, specific assignments may vary)

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3148 | C-H stretching (furan) | [10] |

| 2932, 2930 | C-H stretching (aliphatic) | [10][12] |

| 1743, 1741, 1750 | C=O stretching (lactone) | [10][11][12] |

| 1672, 1671, 1673 | C=C stretching (furan) | [10][11][12] |

| 1204, 1202 | C-O stretching | [10][12] |

| 1023, 1022 | C-O stretching | [10][12] |

| 871 | C-H bending (furan) | [12] |

Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Crystallographic Data

The absolute stereochemistry of this compound was determined by X-ray analysis of 9β-bromothis compound[7]. The crystal data for this derivative and a β-cyclodextrin inclusion complex are summarized in Table 4.

Table 4: Crystallographic Data for this compound Derivatives

| Parameter | 9β-bromothis compound | This compound-β-cyclodextrin Inclusion Complex |

| Reference | [7] | [13] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | C2 |

| a (Å) | 9.98 | 19.294(2) |

| b (Å) | 8.00 | 26.639(1) |

| c (Å) | 9.73 | 16.467(3) |

| β (˚) | 119.3 | 110.451(9) |

| Volume (ų) | 7930.34 | |

| Z | 2 | 4 |

Experimental Protocols

Isolation and Purification of this compound from Dictamnus dasycarpus

A common method for obtaining this compound involves extraction from the root bark of Dictamnus dasycarpus.

1. Extraction:

-

Supercritical Fluid Extraction (SFE): The dried and powdered root bark is subjected to SFE using CO₂ as the solvent. Typical conditions are a pressure of 30 MPa and a temperature of 45 °C[12].

2. Purification:

-

High-Speed Counter-Current Chromatography (HSCCC): The crude extract from SFE is purified using HSCCC. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:0.8:1.3:0.9 ratio) is employed to separate the components[12].

-

Conventional Column Chromatography: Alternatively, the crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate)[1][14]. Further purification may involve Sephadex LH-20 or preparative thin-layer chromatography (PTLC)[14].

Structural Elucidation by X-ray Crystallography

The following outlines the general steps involved in determining the crystal structure of a this compound derivative.

1. Crystallization:

-

A suitable derivative of this compound (e.g., 9β-bromothis compound) is synthesized to introduce a heavy atom, which facilitates phase determination.

-

The derivative is crystallized from an appropriate solvent system to obtain single crystals of sufficient quality.

2. Data Collection:

-

A single crystal is mounted on a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., CuKα radiation)[13].

-

The diffraction pattern is recorded as a series of reflections at various crystal orientations[15].

3. Structure Solution and Refinement:

-

The positions of the reflections are used to determine the unit cell parameters and the space group[16].

-

The intensities of the reflections are used to calculate the structure factors.

-

The "phase problem" is solved using methods such as the heavy-atom method.

-

An initial electron density map is generated, from which a preliminary model of the molecule is built.

-

The model is refined against the experimental data to improve the fit and obtain the final, accurate three-dimensional structure[17].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, and research has begun to elucidate the underlying molecular mechanisms.

PD-L1 Inhibition in Cancer

This compound has been identified as an inhibitor of programmed cell death-ligand 1 (PD-L1), a key target in cancer immunotherapy[2][8][18]. It downregulates PD-L1 expression by inhibiting the STAT3 and HIF-1α signaling pathways[18][19].

Caption: this compound's inhibition of PD-L1 expression.

Neuroprotective Effects

This compound and its analogs have demonstrated neuroprotective activity against excitotoxicity and oxidative stress[20]. A proposed mechanism involves the activation of the Nrf2/Keap1 antioxidant response pathway[20][21].

Caption: Neuroprotective mechanism of a this compound analog.

Insecticidal Activity

This compound is known for its insecticidal properties, particularly against the oriental armyworm, Mythimna separata[1][4]. The furan ring is considered essential for this activity[1]. While the precise signaling pathway is not fully elucidated, it is believed to interfere with insect development, possibly by affecting molting hormones[1].

Caption: Proposed insecticidal mechanism of this compound.

References

- 1. Semi-Synthesis of C-Ring Cyclopropyl Analogues of this compound and Their Insecticidal Activity Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Semisynthesis and insecticidal activity of some this compound derivatives modified in the B ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 28808-62-0: this compound | CymitQuimica [cymitquimica.com]

- 7. Structure and absolute configuration of this compound: X-ray analysis of 9β-bromothis compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. This compound | CAS#:28808-62-0 | Chemsrc [chemsrc.com]

- 9. invivochem.net [invivochem.net]

- 10. Semisynthesis and insecticidal activity of some novel this compound-based thioethers containing 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational formulation engineering of this compound utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. X-ray powder diffraction data for inclusion complex of β-cyclodextrin with this compound | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. [Chemical constituents from root bark of Dictamnus dasycarpus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. moodle2.units.it [moodle2.units.it]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Products isolated from Dictamnus dasycarpus - BioCrick [biocrick.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Novel Analog of the Natural Product this compound Protects against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

Fraxinellone: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone is a naturally occurring sesquiterpenoid lactone, a type of coumarin derivative, isolated from various plant species, most notably the root bark of Dictamnus dasycarpus Turcz., a plant used in traditional Chinese medicine.[1][2] It is also found in other species within the Rutaceae family, such as those in the Dictamnus and Citrus genera.[1] Characterized by a fused benzene ring and a lactone structure combined with a terpenoid framework, this compound has garnered significant interest in pharmaceutical and biochemical research.[1] This interest stems from its diverse reported biological activities, including anti-inflammatory, antifungal, cytotoxic, neuroprotective, and insecticidal properties.[1][3][4][5]

This technical guide provides an in-depth overview of the core physicochemical properties and the solubility profile of this compound, offering a critical data resource for researchers engaged in its study for potential therapeutic applications.

Physicochemical Properties

At room temperature, this compound presents as a colorless to pale yellow or white crystalline solid or powder with a faint, slightly aromatic odor.[1] Its structural elucidation was accomplished in the 1970s using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆O₃ | [1][2][4][6][7] |

| Molecular Weight | 232.28 g/mol | [6][7] |

| CAS Number | 28808-62-0 | [1][2][3][6] |

| Appearance | White to almost white or colorless to pale yellow powder/crystal | [1] |

| Melting Point | 108 - 118 °C | [2][6][8] |

| Boiling Point | 372.9 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 179.3 ± 24.6 °C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.2 ± 0.17 | [9] |

| XLogP3-AA | 2.5 | [1] |

| Topological Polar Surface Area (TPSA) | 39.4 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Profile

This compound's solubility is a critical factor for its handling, formulation, and bioavailability. It is characterized by poor aqueous solubility and good solubility in common organic solvents.[1]

| Solvent | Solubility | Concentration | Source(s) |

| Water | Insoluble / Extremely Low | 78.88 µg/mL | [3][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 46 mg/mL (198.04 mM) | [1][3] |

| Ethanol | Soluble | 8 mg/mL | [1][3] |

| Methanol | Readily Soluble | Not specified | [1] |

| Acetone | Soluble | Not specified | [8] |

| G₂-β-CD Solution | Enhanced Solubility | 12.74 mg/mL | [9] |

The low water solubility of this compound is consistent with its high Log P value, which indicates its lipophilic nature.[9] This property presents a challenge for oral drug delivery, often leading to solvation-limited absorption.[9] Research has shown that solubility can be significantly enhanced through the use of solubilizing excipients, particularly cyclodextrin derivatives like 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), which increased its aqueous solubility by approximately 160-fold.[9]

Experimental Protocols

The determination of the physicochemical and solubility data presented in this guide relies on established experimental methodologies.

Solubility Determination (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[10][11]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed container.[9][10]

-

Equilibration: The resulting mixture is agitated in a shaker, typically at a constant, controlled temperature (e.g., 37 °C), for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, the suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.[9]

-

Sampling and Analysis: A precise volume of the clear supernatant is carefully removed, diluted with an appropriate solvent (e.g., methanol), and filtered.[9] The concentration of this compound in the diluted sample is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]

Log P Determination (Shake-Flask Method)

The lipophilicity of a compound, a key predictor of its pharmacokinetic behavior, is experimentally determined by measuring its partition coefficient (Log P) between n-octanol and water.[11]

Protocol:

-

Preparation: A solution of this compound is prepared in either n-octanol or water.

-

Partitioning: The solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separation funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: The mixture is allowed to stand until the two layers (aqueous and organic) are clearly separated. Centrifugation can be used to ensure complete separation.[11]

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Structural Characterization

The identification and structural elucidation of natural products like this compound involve a combination of spectroscopic techniques.[12]

Protocol:

-

Isolation: this compound is first isolated and purified from its natural source, typically using chromatographic techniques.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound.[12] Tandem MS (MS/MS) can provide information about the fragmentation patterns, aiding in structural elucidation.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are critical for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[12]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: FTIR spectroscopy helps identify key functional groups present in the molecule, while UV-Vis spectrophotometry provides information on any conjugated or aromatic systems.[12]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis can determine the precise three-dimensional structure and absolute stereochemistry of the molecule.[14]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:28808-62-0 | Chemsrc [chemsrc.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CAS 28808-62-0: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Compound: this compound (CHEMBL257170) - ChEMBL [ebi.ac.uk]

- 8. This compound | 28808-62-0 [amp.chemicalbook.com]

- 9. Rational formulation engineering of this compound utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. books.rsc.org [books.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure and absolute configuration of this compound: X-ray analysis of 9β-bromothis compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Pharmacological Activities of Fraxinellone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone, a limonoid-type natural product isolated from the root bark of Dictamnus dasycarpus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, hepatoprotective, and insecticidal properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further investigation and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models, primarily through the modulation of key inflammatory pathways.

Quantitative Data: Anti-inflammatory Effects

| Model | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |

| Human CD4+ T cells | IL-17 Production | 40 μM | Suppression of IL-17 production | [1] |

| Collagen-Induced Arthritis (CIA) in mice | Arthritis Severity (clinical and histological) | 7.5 mg/kg (injected) | Attenuation of clinical and histological features of inflammatory arthritis | |

| LPS-stimulated HaCaT cells | iNOS and COX-2 Production | Not specified | Inhibition of iNOS and COX-2 production | |

| LPS-stimulated HaCaT cells | IL-31, IL-31RA, TRPV1, TRPA1 Protein Levels | Not specified | Inhibition of protein levels | |

| 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis-like mouse model | IL-31 Levels (serum and lesioned skin) | Not specified | Inhibition of IL-31 levels |

Experimental Protocol: Inhibition of IL-17 Production in Human T Cells

This protocol describes the in vitro assessment of this compound's effect on IL-17 production by human CD4+ T cells.

1. Cell Isolation and Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.

-

Culture the purified CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Th17 Differentiation:

-

Induce Th17 differentiation by culturing the CD4+ T cells in the presence of anti-CD3 (plate-bound), anti-CD28, IL-6, IL-23, IL-1β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

3. This compound Treatment:

-

Treat the differentiating T cells with this compound (e.g., at a concentration of 40 μM) or vehicle control (DMSO).

4. Measurement of IL-17 Production:

-

After a specified incubation period (e.g., 72 hours), collect the cell culture supernatants.

-

Quantify the concentration of IL-17 in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.[2][3]

5. Data Analysis:

-

Compare the IL-17 concentrations in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Caption: this compound inhibits IL-17 production by suppressing STAT3 phosphorylation.

Anti-cancer Activity

This compound exhibits potent anti-cancer activity by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and immune evasion.

Quantitative Data: Anti-cancer Effects

| Cell Line | Cancer Type | Assay | This compound Concentration | IC50 Value | Reference |

| A549 | Lung Adenocarcinoma | MTT Assay | Not specified | Not explicitly stated for this compound, but its inhibitory effect on proliferation is noted.[4] | |

| HOS | Osteosarcoma | CCK8 Assay | 24 hours | 78.3 μM | |

| HOS | Osteosarcoma | CCK8 Assay | 48 hours | 72.1 μM | |

| MG63 | Osteosarcoma | CCK8 Assay | 24 hours | 62.9 μM | |

| MG63 | Osteosarcoma | CCK8 Assay | 48 hours | 45.3 μM |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cells (e.g., A549).[5]

1. Cell Seeding:

-

Culture A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

2. This compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathway: this compound's Anti-cancer Mechanism

Caption: this compound inhibits cancer by downregulating STAT3 and HIF-1α pathways.[6]

Neuroprotective Activity

This compound and its analogs have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress, key contributors to neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

| Compound | Cell Line | Insult | Assay | EC50 Value | Reference |

| This compound Analog 2 | PC12 | Glutamate-mediated excitotoxicity | Cell Viability | 44 nM | [1] |

| This compound Analog 2 | SH-SY5Y | Glutamate-mediated excitotoxicity | Cell Viability | 39 nM | [1] |

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This protocol describes an in vitro model to assess the neuroprotective effects of this compound against glutamate-induced neuronal cell death.[1]

1. Cell Culture:

-

Culture neuronal cells (e.g., PC12 or SH-SY5Y) in appropriate medium in 96-well plates until they reach a desired confluency.

2. Pre-treatment with this compound:

-

Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 30 minutes).

3. Glutamate Exposure:

-

After the pre-treatment period, wash the cells to remove the compound.

-

Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 μM) for 24 hours.[1]

4. Cell Viability Assessment:

-

Measure cell viability using a standard method such as the MTT assay or by quantifying ATP levels using a commercial kit (e.g., CellTiter-Glo).

5. Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the EC50 value, which is the concentration of this compound that provides 50% protection against glutamate-induced cell death.

Signaling Pathway: Neuroprotective Mechanism of this compound Analog

Caption: A this compound analog promotes neuroprotection via the Nrf2/Keap1 pathway.

Cardioprotective Activity

This compound has been shown to protect the heart from ischemia-reperfusion injury by reducing inflammation, oxidative stress, and apoptosis.

Quantitative Data: Cardioprotective Effects

| Model | Parameter Measured | This compound Treatment | Observed Effect | Reference |

| Rat model of myocardial ischemia-reperfusion injury | Ventricular fibrillation (VF) induction rate | Pretreatment with this compound | Attenuation of VF induction rate | [7] |

| Rat model of myocardial ischemia-reperfusion injury | Myocardial fibrosis | Pretreatment with this compound | Amelioration of myocardial fibrosis | [7] |

Experimental Workflow: In Vivo Cardioprotection Study

Caption: Workflow for assessing the cardioprotective effects of this compound in vivo.

Signaling Pathway: Proposed Cardioprotective Mechanism

Caption: this compound may exert cardioprotective effects via the PI3K/AKT pathway.[7]

Hepatoprotective Activity

This compound has shown protective effects against liver injury in animal models.

Quantitative Data: Hepatoprotective Effects

| Model | Parameter Measured | This compound Formulation | Observed Effect | Reference |

| CCl4-induced acute liver injury in mice | Alanine aminotransferase (ALT) enzyme activity increase | This compound in 20% HP-β-CD solution | 59% inhibition | [8] |

| CCl4-induced acute liver injury in mice | Alanine aminotransferase (ALT) enzyme activity increase | This compound solution without HP-β-CD | 20% inhibition | [8] |

| CCl4-induced liver injury in rats | Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT) levels | Aqueous extract of Cortex Dictamni (containing this compound) | Significant prevention of CCl4-induced elevations |

Experimental Protocol: CCl4-Induced Hepatotoxicity Model

This protocol outlines the induction of acute liver injury in mice using carbon tetrachloride (CCl4) to evaluate the hepatoprotective effect of this compound.

1. Animal Model:

-

Use male Kunming mice (or a similar strain).

-

Acclimatize the animals for at least one week before the experiment.

2. Grouping and Treatment:

-

Divide the mice into several groups: a normal control group, a CCl4 model group, a positive control group (e.g., silymarin), and this compound treatment groups at different doses.

-

Administer this compound (dissolved in a suitable vehicle, e.g., 20% HP-β-CD solution) or vehicle to the respective groups orally for a set period (e.g., 7 consecutive days).

3. Induction of Hepatotoxicity:

-

On the last day of treatment, induce liver injury by intraperitoneal injection of a single dose of CCl4 (e.g., 0.1% CCl4 in olive oil).

4. Sample Collection:

-

After a specific time post-CCl4 injection (e.g., 24 hours), collect blood samples via retro-orbital puncture.

-

Euthanize the animals and collect liver tissues.

5. Biochemical Analysis:

-

Separate the serum from the blood samples.

-

Measure the serum levels of liver injury markers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercial assay kits.

6. Histopathological Examination:

-

Fix the liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

Insecticidal Activity

This compound exhibits significant insecticidal properties against various agricultural pests.

Quantitative Data: Insecticidal Effects

| Pest Species | Larval Stage | Assay | LC50 Value | Reference |

| Mythimna separata (Oriental armyworm) | 3rd instar | Larvicidal activity | 15.95 x 10⁻² mg/mL | |

| Plutella xylostella (Diamondback moth) | 2nd instar | Larvicidal activity | 6.43 x 10⁻² mg/mL | |

| Culex pipiens pallens (Northern house mosquito) | 4th instar | Larvicidal activity | 3.60 x 10⁻² mg/mL | |

| Mythimna separata | 5th instar | Antifeedant activity (AFC50) | 10.73 mg/mL | |

| Plutella xylostella | 2nd instar | Antifeedant activity (AFC50) | 7.93 mg/mL | |

| Agrotis ypsilon (Black cutworm) | 2nd instar | Antifeedant activity (AFC50) | 12.58 mg/mL |

Antiviral Activity

Currently, there is limited direct evidence in the public domain specifically detailing the antiviral activity of this compound against common human viruses such as influenza or herpes simplex virus. However, many natural products with anti-inflammatory and immunomodulatory properties, like this compound, are being investigated for their potential antiviral effects.[9][10][11][12][13][14][15][16][17][18][19] Further research is warranted to explore this pharmacological aspect of this compound.

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its demonstrated efficacy in preclinical models of inflammation, cancer, neurodegeneration, and cardiac and hepatic injury highlights its potential for the development of novel therapeutics. The detailed mechanisms of action, particularly the modulation of key signaling pathways such as STAT3, HIF-1α, and Nrf2, provide a solid foundation for targeted drug design and optimization. Further research, including comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and safety assessments, is crucial to translate the therapeutic potential of this compound into clinical applications. The information compiled in this technical guide aims to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. This compound protects against cardiac injury and decreases ventricular fibrillation susceptibility during myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human IL-17 ELISA - Quantikine D1700: R&D Systems [rndsystems.com]

- 3. biogot.com [biogot.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Hepatoprotective effects of blue honeysuckle on CCl4‐induced acute liver damaged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Cytotoxicity and Anti-herpes Simplex Virus Type 1 Activity of Hydroethanolic Extract, Fractions, and Isolated Compounds from Stem Bark of Schinus terebinthifolius Raddi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. significant hepatoprotective activity: Topics by Science.gov [science.gov]

- 14. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. In vitro inhibition of herpes simplex virus type 1 replication by Mentha suaveolens essential oil and its main component piperitenone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Fraxinellone: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinellone, a limonoid natural product isolated from the root bark of Dictamnus dasycarpus, has emerged as a compound of significant interest in oncology research. Possessing a range of biological activities, its anticancer effects are attributed to a multi-pronged mechanism of action targeting key cellular processes and signaling pathways critical for tumor growth and survival. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Core Mechanisms of Anti-Cancer Activity

This compound's efficacy against cancer cells stems from its ability to concurrently inhibit proliferation, suppress metastasis, and induce programmed cell death through apoptosis and autophagy.

-

Inhibition of Proliferation: this compound demonstrates a dose-dependent inhibition of proliferation in various cancer cell lines, including osteosarcoma and lung cancer.[1][2] This is achieved by interfering with signaling pathways that drive the cell cycle and cellular growth.[3][4]

-

Induction of Apoptosis and Autophagy: A primary mechanism of this compound-induced cell death is the induction of apoptosis.[1][5] In osteosarcoma cells, this process is uniquely linked to the promotion of excessive autophagy flux.[1][2][6] The compound disrupts cellular homeostasis, leading to an accumulation of autophagosomes and subsequent activation of the apoptotic cascade.

-

Suppression of Angiogenesis, Migration, and Invasion: this compound effectively inhibits the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and nutrient supply.[3][4] Furthermore, it blocks the migration and invasion of cancer cells, thereby limiting their metastatic potential.[1]

Molecular Signaling Pathways Targeted by this compound

This compound's anti-tumor activities are orchestrated through the modulation of several critical intracellular signaling pathways.

Inhibition of the STAT3/HIF-1α/PD-L1 Axis

A key aspect of this compound's mechanism is its ability to counteract tumor immune evasion. It achieves this by downregulating Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. This downregulation is a result of the dual inhibition of two major transcription factors that control PD-L1 expression: STAT3 and HIF-1α.[1][3][4]

-

STAT3 Pathway: this compound inhibits the activation of STAT3 by blocking its upstream activators, including JAK1, JAK2, and Src.[3][4]

-

HIF-1α Pathway: The compound reduces the synthesis of HIF-1α protein by disrupting the mTOR/p70S6K/eIF4E and MAPK signaling pathways.[3][4]

By cooperatively reducing STAT3 and HIF-1α, this compound effectively suppresses PD-L1 expression, which in turn inhibits cancer cell proliferation and angiogenesis.[3]

References

- 1. This compound Has Anticancer Activity by Inducing Osteosarcoma Cell Apoptosis via Promoting Excessive Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Has Anticancer Activity by Inducing Osteosarcoma Cell Apoptosis via Promoting Excessive Autophagy Flux [frontiersin.org]

- 3. This compound has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Has Anticancer Activity by Inducing Osteosarcoma Cell Apoptosis via Promoting Excessive Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

Fraxinellone: A Dual Inhibitor of PD-L1 and HIF-1α for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fraxinellone, a natural product isolated from Dictamnus dasycarpus, is emerging as a promising small molecule inhibitor with potent anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's therapeutic potential, with a specific focus on its dual inhibitory activity against Programmed Death-Ligand 1 (PD-L1) and Hypoxia-Inducible Factor-1α (HIF-1α). By targeting these two critical pathways in cancer progression and immune evasion, this compound presents a multi-faceted approach to cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support further research and development in this area.

Introduction

The landscape of cancer therapy is continuously evolving, with a significant focus on targeted therapies and immunotherapies. Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, and Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to hypoxia, are two validated targets in oncology. This compound has been identified as a dual inhibitor of both PD-L1 and HIF-1α, positioning it as a compelling candidate for further preclinical and clinical investigation. This guide aims to consolidate the current understanding of this compound's mechanism of action, providing a technical resource for the scientific community.

Mechanism of Action: Dual Inhibition of PD-L1 and HIF-1α

This compound exerts its anti-cancer effects through the coordinated downregulation of two interconnected signaling pathways: the STAT3 and HIF-1α pathways, both of which are crucial for the expression of PD-L1.[1][2]

Inhibition of HIF-1α Synthesis

HIF-1α is a transcription factor that is overexpressed in many cancers and plays a pivotal role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and metastasis.[3][4] this compound has been shown to reduce the synthesis of HIF-1α protein.[1][5] This inhibition is mediated through the suppression of the mTOR/p70S6K/eIF4E and MAPK signaling pathways, which are key regulators of protein translation.[1] By inhibiting HIF-1α synthesis, this compound effectively curtails a primary driver of PD-L1 expression in the hypoxic tumor microenvironment.[6][7]

Inhibition of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that directly regulates PD-L1 expression.[8][9] this compound inhibits the activation of STAT3 by targeting its upstream activators, including JAK1, JAK2, and Src kinases.[1] This blockade of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent binding to the PD-L1 promoter, leading to a reduction in PD-L1 expression.

The cooperative inhibition of both HIF-1α and STAT3 by this compound leads to a significant and dose-dependent reduction in PD-L1 expression on cancer cells.[1] This, in turn, can restore the anti-tumor activity of T cells that are often suppressed by the PD-1/PD-L1 interaction.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| A549 | Flow Cytometry | PD-L1 positive cells | 0-100 μM (12 hours) | Decrease from 20.4% to 11.4% | [5] |

| CAL-27 | MTT Assay | IC50 | Not Specified | 22.4 μg/mL | [5] |

| SCC-9 | MTT Assay | IC50 | Not Specified | 43.4 μg/mL | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Caption: this compound's mechanism of action in inhibiting PD-L1 and HIF-1α.

Caption: A typical experimental workflow to evaluate this compound's activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Expression Analysis

Objective: To determine the protein levels of PD-L1, HIF-1α, total STAT3, and phosphorylated STAT3 (p-STAT3) in cancer cells following this compound treatment.

Materials:

-

Cancer cell lines (e.g., A549, CAL-27)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PD-L1, anti-HIF-1α, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cancer cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Luciferase Reporter Assay for PD-L1 Promoter Activity

Objective: To assess the effect of this compound on the transcriptional activity of the PD-L1 promoter.

Materials:

-

Cancer cell lines

-

This compound

-

Luciferase reporter plasmid containing the PD-L1 promoter upstream of the luciferase gene

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

Protocol:

-

Cell Transfection: Co-transfect cancer cells with the PD-L1 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

This compound Treatment: After transfection, treat the cells with different concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system protocol.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in untreated control cells.

Cell Viability (MTT) Assay

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel anti-cancer agent through its dual inhibition of the PD-L1 and HIF-1α pathways. The data presented in this technical guide highlight its ability to suppress key drivers of tumor growth, angiogenesis, and immune evasion. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the development of this compound as a next-generation cancer therapeutic.

References

- 1. This compound has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting HIF-1α abrogates PD-L1–mediated immune evasion in tumor microenvironment but promotes tolerance in normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PD-L1 is a novel direct target of HIF-1α, and its blockade under hypoxia enhanced MDSC-mediated T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of PD-L1 expression in cancer and clinical implications in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]

A Technical Guide to Fraxinellone's Activation of the Nrf2-Mediated Antioxidant Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a multitude of chronic and degenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the cellular antioxidant response, making it a prime therapeutic target. Fraxinellone, a natural limonoid, has shown neuroprotective properties. Recent investigations into novel, synthesized analogs of this compound have revealed a potent and rapid activation of the Nrf2-mediated antioxidant defense system.[1][2] One particular analog demonstrated neuroprotection against glutamate-induced excitotoxicity at nanomolar concentrations.[1][2] This activation occurs through a potentially novel, thiol-independent mechanism, distinguishing it from well-known Nrf2 activators like sulforaphane.[1][2] This document provides a comprehensive technical overview of the mechanism, supporting quantitative data, and detailed experimental protocols relevant to the study of this compound and its analogs as Nrf2 activators.

Introduction: The Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[3] Under normal, unstressed conditions, Nrf2 is anchored in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's continuous ubiquitination and subsequent degradation by the proteasome.[4][5] This keeps the basal activity of the pathway low.

Upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This stabilizes Nrf2, allowing it to translocate into the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes.[1][2] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide dismutase (SOD1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[1][4]

This compound's Mechanism of Nrf2 Activation

Studies on a novel analog of this compound (referred to as analog 2) have demonstrated its role as a potent activator of the Nrf2 pathway.[1][2] This activity is central to its neuroprotective effects against insults like glutamate-induced excitotoxicity and reactive oxygen species (ROS) production.[1][2]

The mechanism appears to be distinct from canonical Nrf2 activators like sulforaphane (SFN), which are electrophiles that rely on modifying thiol groups on Keap1.[1] Pre-treatment with the thiol N-acetyl Cysteine was shown to completely block SFN-mediated induction of antioxidant genes but had no impact on the activity of the this compound analog.[1][2] This suggests a novel mechanism of action, possibly involving a non-covalent disruption of the Keap1-Nrf2 interaction.[1]

The activation of Nrf2 by the this compound analog was confirmed through several key findings:

-

Rapid induction of Nrf2-target antioxidant genes , including Gpx4, Sod1, and Nqo1, as measured by qPCR.[1][2]

-

Demonstrated Nrf2 DNA-binding activity using an ELISA-based transcription factor assay.[1][2]

-

Replication of cytoprotective effects using the known Nrf2 activator SFN.[1][2]

-

Antagonization of cytoprotection by ML-385, a specific Nrf2 inhibitor that prevents Nrf2 from binding to the ARE.[1][2]

Quantitative Data Summary

The neuroprotective and Nrf2-activating effects of the this compound analog have been quantified in vitro. The data is summarized in the tables below.

Table 1: Neuroprotective Activity of this compound Analog 2 Against Glutamate-Induced Excitotoxicity [1][2]

| Cell Line | Assay Type | EC₅₀ (nM) |

| PC12 | Neuroprotection | 44 |

| SH-SY5Y | Neuroprotection | 39 |

Table 2: Induction of Nrf2-Target Antioxidant Genes by this compound Analog 2 [1][2]

| Gene | Function | Observation |

| Gpx4 | Glutathione Peroxidase 4 | Rapid induction observed via qPCR |

| Sod1 | Superoxide Dismutase 1 | Rapid induction observed via qPCR |

| Nqo1 | NAD(P)H:Quinone Oxidoreductase 1 | Rapid induction observed via qPCR |

| (Note: Specific fold-change data was not detailed in the primary source, but rapid and potent induction was confirmed.) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Nrf2-activating properties of this compound and its analogs.

Cell Viability / Neuroprotection Assay

This protocol is designed to assess the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

-

Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well plates at a density of 1.2 x 10⁴ cells per well and allow them to adhere for 24 hours.[6]

-

Pre-treatment: Treat cells with various concentrations of this compound analog (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Induction of Excitotoxicity: Add glutamate to the wells (final concentration determined by prior dose-response experiments to induce ~50% cell death) for 24 hours. A negative control group without glutamate should be included.

-

Assessment of Viability: Discard the medium and assess cell viability using an MTT or similar metabolic assay.

-

Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO/isopropanol mixture).[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Express results as a percentage of the viability of the untreated control cells. Calculate the EC₅₀ value using non-linear regression analysis.

Nrf2 DNA-Binding Activity Assay (ELISA-based)

This assay quantifies the amount of active Nrf2 in nuclear extracts that can bind to its consensus DNA sequence.

-

Nuclear Extract Preparation:

-

Culture and treat cells with the this compound analog for a specified time (e.g., 4-8 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.

-

Extract nuclear proteins using a high-salt nuclear extraction buffer.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

-

ELISA Procedure (based on commercially available kits like Abcam ab207223): [8][9]

-

Add prepared nuclear extracts (typically 2-10 µg per well) to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (ARE).[8]

-

Incubate for 1 hour at room temperature to allow active Nrf2 to bind.

-

Wash the wells to remove non-specific binding.

-

Add a primary antibody specific to an epitope on Nrf2 that is accessible only when it is bound to DNA. Incubate for 1 hour.[8]

-

Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash and add a developing solution (e.g., TMB substrate). Incubate until color develops.

-

Add a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Nrf2 activation.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol measures changes in the mRNA expression levels of Nrf2 target genes.

-

Cell Treatment and RNA Extraction:

-

Treat cells with the this compound analog for various time points (e.g., 3, 6, 12, 24 hours).

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit) according to the manufacturer's instructions.[10] Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.[11]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well PCR plate. Each reaction should contain: cDNA template, SYBR Green Master Mix, forward and reverse primers for the gene of interest (Nqo1, Gpx4, Sod1, etc.), and nuclease-free water.[12]

-

Include primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

Thermal Cycling:

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.[11]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to confirm the direct binding of Nrf2 to the ARE sequences in the promoter regions of its target genes within intact cells.

-

Cross-linking: Treat cells with the this compound analog to induce Nrf2 activation. Add formaldehyde (1% final concentration) directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13]

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein G magnetic beads.

-

Incubate a portion of the lysate (e.g., 50 µg of chromatin) overnight at 4°C with an anti-Nrf2 antibody.[14] Use a non-specific IgG as a negative control.

-

Add Protein G magnetic beads to capture the antibody-Nrf2-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Use qPCR with primers designed to flank the known ARE sequence within the promoter of a target gene (e.g., NQO1).[13]

-

Analyze the amount of precipitated DNA relative to the input (a sample of the initial sonicated chromatin) and the IgG control. A significant enrichment in the anti-Nrf2 IP sample indicates direct binding.

-

Discussion and Future Directions

The discovery of a this compound analog as a potent, thiol-independent Nrf2 activator opens new avenues for therapeutic development. Its high potency, with EC₅₀ values in the nanomolar range, suggests a strong potential for efficacy at low, well-tolerated doses.[1][2]

The key distinction from other Nrf2 activators is its novel mechanism. While many activators are electrophiles that can have off-target effects, the non-thiol-reactive nature of the this compound analog may offer a more specific and potentially safer profile.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular binding site and interaction between the this compound analog and the Keap1-Nrf2 complex.

-

In Vivo Efficacy: Evaluating the compound in animal models of diseases driven by oxidative stress, such as neurodegenerative diseases, inflammatory conditions, and diabetic complications.

-

Pharmacokinetics and Safety: Determining the bioavailability, metabolic stability, and toxicological profile of the compound to assess its drug-like properties.

-

Structure-Activity Relationship (SAR): Further exploration of the this compound scaffold to identify other analogs with potentially improved potency and pharmacokinetic properties.

Conclusion

This compound and its novel analogs represent a promising new class of Nrf2 activators. The potent, rapid, and mechanistically distinct activation of the Nrf2 antioxidant pathway provides a strong rationale for their continued investigation as therapeutic agents. The data strongly support the role of this pathway in the observed neuroprotective effects and highlight the potential for developing this compound-based drugs to combat a wide range of diseases rooted in oxidative stress.

References

- 1. A Novel Analog of the Natural Product this compound Protects against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]

- 6. Nrf2/ARE activation assay [bio-protocol.org]

- 7. youtube.com [youtube.com]

- 8. abcam.com [abcam.com]

- 9. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]

- 10. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]

- 14. 2.7. Chromatin Immunoprecipitation (ChIP) [bio-protocol.org]

A Technical Guide to the Preliminary In Vitro Efficacy of Fraxinellone

For Researchers, Scientists, and Drug Development Professionals